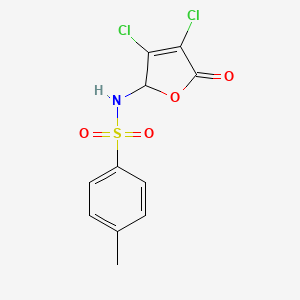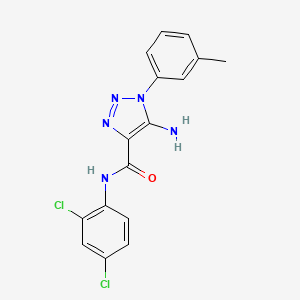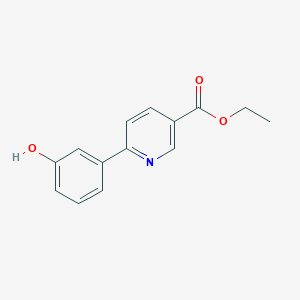![molecular formula C19H21N5O2 B5211777 N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)
N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPP is a small molecule inhibitor that selectively targets protein kinases, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
MPP selectively binds to the ATP-binding site of protein kinases, preventing them from carrying out their normal functions. This leads to the inhibition of cellular processes that are dependent on these kinases, ultimately resulting in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPP is its selectivity for protein kinases, which makes it a promising candidate for the development of targeted therapies. However, its low solubility and poor pharmacokinetic properties present significant challenges in its development as a therapeutic agent.
Zukünftige Richtungen
Future research on MPP should focus on improving its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. The development of MPP derivatives with improved selectivity and efficacy could also be explored.
Synthesemethoden
The synthesis of MPP involves a multi-step process that starts with the reaction of 4-methoxyaniline with 2-chloropyrazolo[1,5-a]pyrimidine to form 4-methoxyphenylpyrazolo[1,5-a]pyrimidine. This intermediate is then coupled with piperidine-3-carboxylic acid to form the final product, N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to selectively inhibit protein kinases, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-16-7-5-14(6-8-16)21-15-4-2-10-23(13-15)19(25)17-12-18-20-9-3-11-24(18)22-17/h3,5-9,11-12,15,21H,2,4,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNACIMQCUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NN4C=CC=NC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
